molecular formula C11H14O3 B091895 2,4,5-Trimethoxystyrene CAS No. 17598-03-7

2,4,5-Trimethoxystyrene

Cat. No. B091895
CAS RN: 17598-03-7
M. Wt: 194.23 g/mol
InChI Key: DAINMNHDGRVBQF-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxystyrene is a chemical compound with the molecular formula C11H14O3 . It is a derivative of styrene and contains three methoxy groups attached to the benzene ring .


Synthesis Analysis

The biosynthesis of 2,4,5-Trimethoxystyrene in plants involves a sequence of reactions starting with L-phenylalanine, cinnamic acid, ferulic acid, 2,4,5-trimethoxycinnamic acid, which then decarboxylates to form 2,4,5-trimethoxystyrene . The enzymatic conversion assays indicated decarboxylation of 2,4,5-trimethoxycinnamic acid into 2,4,5-trimethoxystyrene .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethoxystyrene consists of a benzene ring with three methoxy groups (OCH3) at positions 2, 4, and 5, and a vinyl group (C2H3) attached to the ring .


Chemical Reactions Analysis

In the biosynthesis of pellucidin A in Peperomia pellucida, 2,4,5-trimethoxystyrene is photochemically dimerized to produce pellucidin A . This suggests that 2,4,5-trimethoxystyrene can undergo [2+2] cycloaddition reactions under UV light .

Scientific Research Applications

  • Pest Control : 2,4,5-Trimethoxystyrene exhibits significant insecticidal properties. For instance, it has been found to cause total mortality of pests like Callosobruchus maculatus and Sitophilus zeamais on cowpea and maize, respectively, with no progeny production in treated grains (Koona & Bouda, 2004).

  • Polymer Science : The compound has been used in polymerization studies. For example, its derivative 3,4,5-trimethoxystyrene was polymerized using cyanomethyl dodecyl trithiocarbonate, resulting in polymers with a wide molecular weight range and significant antioxidant activities (Zhan, Ejima, & Yoshie, 2016).

  • Organic Synthesis : In organic synthesis, derivatives of 2,4,5-Trimethoxystyrene have been isolated from natural sources and used in various chemical reactions. For instance, sesquiterpene-trimethoxystyrene conjugates have been isolated and used in further chemical studies (Mathouet et al., 2007).

  • Optical Applications : Studies have also shown the importance of 2,4,5-Trimethoxystyrene derivatives in nonlinear optics. For example, 2,4,5-Trimethoxy-4-nitrochalcone demonstrated significant optical nonlinearities and dynamics, making it potentially useful in photonics and optical applications (Gu et al., 2009).

  • Antioxidant Properties : Some derivatives have been found to have significant antioxidant properties. For instance, a theoretical study on 2,4,5-trimethoxy chalcones showed their potential as effective radical scavengers (Wang et al., 2015).

  • Biosynthesis Studies : In the field of plant science, 2,4,5-Trimethoxystyrene plays a role in the biosynthesis of certain compounds. A study on Peperomia pellucida showed its involvement in the formation of pellucidin A through photochemical reactions (de Moraes & Kato, 2021).

Future Directions

Research suggests that the production of plant secondary metabolites like 2,4,5-trimethoxystyrene can be modified depending on the type of rhizobacteria inoculated . This opens up new possibilities for the use of this compound in various applications, including its potential use as a natural insecticide .

properties

IUPAC Name

1-ethenyl-2,4,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAINMNHDGRVBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170051
Record name 2,4,5-Trimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethoxystyrene

CAS RN

17598-03-7
Record name 2,4,5-Trimethoxystyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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